FR-167356

Description

Properties

CAS No. |

174185-16-1 |

|---|---|

Molecular Formula |

C19H17Cl2NO3 |

Molecular Weight |

378.2 g/mol |

IUPAC Name |

2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide |

InChI |

InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23) |

InChI Key |

GCAOVMKRBUCSET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |

Appearance |

Solid powder |

Other CAS No. |

174185-16-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FR-167356; FR167356; FR 167356; UNII-XF02B1HC8R. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FR-167356

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-167356 is a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments and the extracellular space in specialized cells. By targeting the a3 isoform of the V-ATPase, this compound has demonstrated significant potential in preclinical studies as a therapeutic agent for diseases characterized by excessive bone resorption and cancer metastasis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, its effects on cellular processes, and its impact on key signaling pathways. The guide also includes detailed experimental protocols and quantitative data to support further research and development.

Introduction to this compound and its Molecular Target: V-ATPase

This compound, with the chemical formula C₁₉H₁₇Cl₂NO₃, is a novel, orally active small molecule inhibitor of V-ATPase[1]. Its IUPAC name is 2,6-dichloro-N-(3-(1-hydroxy-1-methylethyl)-2-methyl-7-benzofuranyl)benzamide[2][3][4][5][6].

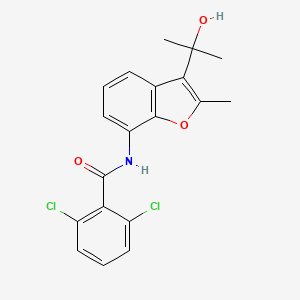

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

The primary molecular target of this compound is the vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying a wide array of intracellular organelles, such as lysosomes and endosomes, and for pumping protons across the plasma membranes of specialized cells[7][8][9]. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake[8].

V-ATPases are large, multisubunit protein complexes composed of two domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral V₀ domain that forms the proton pore[7][9]. The activity of V-ATPase is tightly regulated, in part, through the differential expression and targeting of its subunit isoforms. This compound exhibits specificity for the a3 isoform of the V-ATPase V₀ subunit, which is highly expressed in osteoclasts, the primary cells responsible for bone resorption[10].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against V-ATPases from various cellular sources, demonstrating its potency and selectivity.

| V-ATPase Source | IC₅₀ (nM) | Reference |

| Osteoclast Plasma Membranes | 170 | [1] |

| Macrophage Microsomes | 220 | [1] |

| Renal Brush Border Membranes | 370 | [1] |

| Liver Lysosomal Membranes | 1200 | [1] |

IC₅₀: Half-maximal inhibitory concentration

Core Mechanism of Action in Key Pathophysiological Processes

Inhibition of Bone Resorption

Osteoclasts are specialized multinucleated cells that adhere to the bone surface and secrete protons and proteases into a sealed-off extracellular compartment, the resorption lacuna. The acidic environment, with a pH of approximately 4.5, is generated by the high concentration of V-ATPases in the ruffled border membrane of the osteoclast. This low pH dissolves the mineral component of the bone, hydroxyapatite, and provides the optimal environment for the activity of acid-dependent proteases, such as cathepsin K, which degrade the organic bone matrix.

This compound, by inhibiting the proton-pumping activity of the V-ATPase in osteoclasts, prevents the acidification of the resorption lacuna. This leads to a dual blockade of bone resorption:

-

Inhibition of Bone Mineral Dissolution: Without the acidic environment, the hydroxyapatite matrix of the bone cannot be effectively dissolved.

-

Inhibition of Proteolytic Enzyme Activity: The activity of key bone matrix-degrading enzymes, such as cathepsin K, is significantly reduced at a neutral pH.

In preclinical studies using ovariectomized rats, a model for postmenopausal osteoporosis, this compound has been shown to prevent bone loss and improve bone mineral density[11][12].

Attenuation of Cancer Metastasis

Many invasive cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular pH and a more acidic extracellular microenvironment. This acidic tumor microenvironment is, in part, a result of increased V-ATPase activity at the plasma membrane of cancer cells. The acidic extracellular pH promotes tumor invasion and metastasis through several mechanisms:

-

Activation of Extracellular Proteases: The acidic environment activates pro-enzymes, such as pro-matrix metalloproteinases (pro-MMPs) and pro-cathepsins, into their active forms. These active proteases can then degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and intravasate into blood vessels[13][14][15][16].

-

Increased Cell Motility and Invasion: The acidic microenvironment can also directly enhance the motility and invasive properties of cancer cells.

This compound, by inhibiting V-ATPase activity at the cancer cell surface, can reverse the acidic tumor microenvironment. This leads to a reduction in the activation of ECM-degrading proteases and a subsequent decrease in cancer cell invasion and metastasis. In a mouse model of breast cancer, treatment with a V-ATPase inhibitor has been shown to reduce tumor growth and metastasis[1][17]. For instance, in a study using a 4T1 mouse mammary tumor model, rapamycin treatment was found to promote metastasis, an effect that could be reversed by a dendritic cell-based vaccine[18].

Signaling Pathways Modulated by this compound

The inhibition of V-ATPase by this compound has significant downstream effects on several key signaling pathways that regulate cell growth, proliferation, and invasion.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. V-ATPase activity is required for the proper function of the Wnt signaling pathway. Specifically, the acidification of endosomes by V-ATPase is necessary for the phosphorylation of the Wnt co-receptor LRP6, a key step in the activation of the pathway.

By inhibiting V-ATPase, this compound can disrupt the endosomal acidification required for LRP6 phosphorylation, thereby inhibiting Wnt/β-catenin signaling. This can lead to a decrease in the transcription of Wnt target genes that promote cell proliferation and survival.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that integrates signals from growth factors, nutrients, and energy status. V-ATPase plays a critical role in the activation of mTORC1 by amino acids. The V-ATPase, located on the lysosomal membrane, acts as a sensor for lysosomal amino acid levels. In the presence of sufficient amino acids, the V-ATPase undergoes a conformational change that allows it to interact with the Ragulator complex, a scaffold protein that recruits the Rag GTPases to the lysosome. This initiates a signaling cascade that leads to the activation of mTORC1.

This compound, by inhibiting the V-ATPase, can prevent the amino acid-dependent activation of mTORC1[19][20][21][22]. This leads to a decrease in protein synthesis and cell growth, which can contribute to the anti-cancer effects of the compound.

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Cancer Metastasis Signaling Cascade

The metastatic cascade is a multi-step process that involves the detachment of cancer cells from the primary tumor, invasion of the surrounding tissue, intravasation into the circulation, and extravasation and colonization at a distant site. V-ATPase plays a critical role in the initial steps of this cascade by creating an acidic tumor microenvironment.

This acidic environment promotes the activation of extracellular proteases, such as matrix metalloproteinases (MMPs) and cathepsins, which are secreted by cancer cells in an inactive "pro" form. At low pH, these pro-enzymes are cleaved to their active forms, which then degrade the components of the extracellular matrix, facilitating cancer cell invasion.

This compound, by inhibiting V-ATPase and neutralizing the tumor microenvironment, prevents the activation of these key proteases, thereby blocking the degradation of the ECM and inhibiting cancer cell invasion and metastasis.

Caption: Role of V-ATPase in cancer metastasis and its inhibition by this compound.

Experimental Protocols

V-ATPase H⁺ Transport Assay (Acridine Orange Fluorescence Quenching)

This assay measures the proton-pumping activity of V-ATPase in isolated membrane vesicles by monitoring the quenching of acridine orange fluorescence.

Materials:

-

Isolated membrane vesicles (e.g., from osteoclasts or cancer cells)

-

Acridine orange

-

ATP

-

This compound or other inhibitors

-

Assay buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂)

-

Fluorescence spectrophotometer

Procedure:

-

Resuspend isolated membrane vesicles in the assay buffer to a final protein concentration of 0.1 mg/mL.

-

Add acridine orange to a final concentration of 2 µM and incubate for 5 minutes at room temperature to allow the dye to equilibrate across the vesicle membranes.

-

Place the sample in a fluorescence spectrophotometer and monitor the fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 530 nm.

-

Initiate the proton transport by adding ATP to a final concentration of 1 mM. The influx of protons into the vesicles will cause the acridine orange to accumulate and self-quench, resulting in a decrease in fluorescence.

-

To test the effect of this compound, pre-incubate the vesicles with the desired concentration of the inhibitor for 10 minutes before adding ATP.

-

The rate of fluorescence quenching is proportional to the V-ATPase activity.

In Vitro Bone Resorption Assay

This assay assesses the ability of osteoclasts to resorb a bone-like substrate.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

RANKL and M-CSF for osteoclast differentiation

-

Bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates)

-

This compound or other test compounds

-

Toluidine blue or other staining solution

-

Microscope with image analysis software

Procedure:

-

Culture osteoclast precursor cells on the bone-mimicking substrates in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.

-

Once mature osteoclasts have formed, treat the cells with various concentrations of this compound for a period of 24-48 hours.

-

At the end of the treatment period, remove the cells from the substrates.

-

Stain the substrates with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope and quantify the total resorbed area using image analysis software.

-

The reduction in the resorbed area in the presence of this compound indicates its inhibitory effect on bone resorption.

LDL Uptake Assay

This assay measures the uptake of Low-Density Lipoprotein (LDL) by cells, a process that is dependent on endosomal acidification by V-ATPase.

Materials:

-

Cultured cells (e.g., fibroblasts or cancer cells)

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

This compound or other test compounds

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to near confluence in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Add fluorescently labeled LDL to the culture medium and incubate for 2-4 hours to allow for uptake.

-

Wash the cells thoroughly to remove any unbound LDL.

-

Visualize and quantify the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

-

A decrease in intracellular fluorescence in the presence of this compound indicates inhibition of LDL uptake due to impaired endosomal acidification.

Conclusion

This compound is a potent and selective inhibitor of the a3 isoform of V-ATPase with a well-defined mechanism of action. By inhibiting the proton-pumping activity of V-ATPase, this compound effectively blocks bone resorption by osteoclasts and attenuates the invasive and metastatic potential of cancer cells. Its ability to modulate key signaling pathways, including Wnt/β-catenin and mTORC1, further underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other V-ATPase inhibitors as novel treatments for a range of debilitating diseases.

References

- 1. RA-XII inhibits tumour growth and metastasis in breast tumour-bearing mice via reducing cell adhesion and invasion and promoting matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide, 2,6-dichloro- [webbook.nist.gov]

- 3. echemhub.com [echemhub.com]

- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide | C14H7Cl3F3N3O2 | CID 2800640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. V-ATPase - Wikipedia [en.wikipedia.org]

- 8. Vacuolar-type ATPase: A proton pump to lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the V-ATPase along the Endocytic Pathway Occurs through Reversible Subunit Association and Membrane Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The vacuolar-ATPase (V-ATPase) modulates matrix metalloproteinase (MMP) isoforms in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin Promotes Mouse 4T1 Tumor Metastasis that Can Be Reversed by a Dendritic Cell-Based Vaccine | PLOS One [journals.plos.org]

- 18. mTORC1 Senses Lysosomal Amino Acids Through an Inside-Out Mechanism That Requires the Vacuolar H+-ATPase | Semantic Scholar [semanticscholar.org]

- 19. mTORC1 senses lysosomal amino acids through an inside-out mechanism that requires the Vacuolar H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTORC1 senses lysosomal amino acids through an inside-out mechanism that requires the vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p38 MAP Kinase Inhibition by FR167653

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound FR-167356 is documented as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase. In contrast, the compound FR167653 is extensively reported in scientific literature as a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. It is highly probable that the intended subject of this technical guide is FR167653, and as such, the following information will focus on this compound.

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) has made it a key target for the development of novel anti-inflammatory therapeutics. FR167653 has emerged as a potent and selective small molecule inhibitor of p38 MAPK, demonstrating significant efficacy in a range of preclinical models of inflammatory diseases. This document provides a comprehensive technical overview of FR167653, including its mechanism of action, quantitative effects on cytokine production, and detailed summaries of key in vivo studies. Furthermore, it offers detailed experimental protocols for the evaluation of p38 MAPK inhibitors and illustrative diagrams of the relevant biological pathways and experimental workflows.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and various cellular stressors. There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). The activation of p38 MAPK occurs through a three-tiered kinase cascade, culminating in the dual phosphorylation of threonine and tyrosine residues in the activation loop of p38 by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the transcriptional and post-transcriptional regulation of genes involved in the inflammatory response.

FR-167356: A Technical Overview of its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-167356 is a novel small molecule that has garnered interest in the scientific community for its specific inhibitory action on the a3 isoform of vacuolar-type H+-ATPase (V-ATPase).[1] This technical guide provides a comprehensive overview of the discovery, biological activity, and available data on this compound, tailored for professionals in drug development and research. While the detailed synthesis of this compound is not publicly available in peer-reviewed literature or patents, this document consolidates the existing knowledge to serve as a valuable resource.

Discovery and Development

This compound was discovered and developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.).[1] The compound emerged from a random screening program aimed at identifying novel, potent, and specific inhibitors of V-ATPase.[1] this compound was identified through the chemical modification of a parental hit compound, highlighting a targeted approach to improve potency and selectivity.[1]

Mechanism of Action

This compound exerts its biological effect through the specific inhibition of the a3 isoform of V-ATPase.[1] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and the extracellular space in certain cell types. The a3 isoform is particularly abundant in the plasma membranes of osteoclasts, making it a key target for inhibiting bone resorption. By inhibiting this proton pump, this compound disrupts the acidic environment required for osteoclast activity and bone matrix degradation.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Figure 1. Signaling pathway of V-ATPase inhibition by this compound.

Quantitative Data

This compound has been shown to be a potent inhibitor of V-ATPase from various sources, with a degree of selectivity for the osteoclast plasma membrane isoform. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Target Enzyme/Membrane Preparation | Organism | IC50 (nM) |

| Osteoclast Plasma Membranes | Not Specified | 170 |

| Renal Brush Border Membranes | Not Specified | 370 |

| Macrophage Microsomes | Not Specified | 220 |

Data sourced from TargetMol and BioCat GmbH.[1]

Synthesis

The detailed synthetic protocol for this compound is not available in the public domain. The originating research publication from Fujisawa Pharmaceutical Co., Ltd. states that it was "obtained through chemical modification of a parental hit compound" without providing further specifics.[1] While the exact structure of this compound is not consistently reported across all public sources, a plausible structure based on related compounds is N-(4-(dimethylamino)cinnamoyl)-N-methyl-1H-pyrrol-2-amine.

For illustrative purposes, a general synthetic workflow for a similar pyrrole-cinnamate hybrid is presented below. This is a representative synthesis and not the confirmed protocol for this compound.

Caption: Figure 2. Representative synthesis of a pyrrole-cinnamate hybrid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing the biological activity of this compound.

V-ATPase Mediated H+ Transport Assay

This assay measures the ability of a compound to inhibit the pumping of protons by V-ATPase into membrane vesicles.

-

Preparation of Membrane Vesicles:

-

Isolate plasma membranes from osteoclasts or brush border membranes from the kidney, or microsomes from macrophages according to established protocols.

-

Resuspend the membrane vesicles in a buffer containing 10 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, and 150 mM KCl.

-

-

H+ Transport Measurement:

-

H+ transport is monitored by measuring the fluorescence quenching of a pH-sensitive dye, such as acridine orange.

-

Add the membrane vesicles to a cuvette containing the assay buffer and acridine orange.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in fluorescence over time, which corresponds to the acidification of the vesicle interior.

-

To test the effect of this compound, pre-incubate the membrane vesicles with varying concentrations of the compound before the addition of ATP.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

V-ATPase Activity Assay (ATPase Assay)

This assay directly measures the enzymatic activity of V-ATPase by quantifying the hydrolysis of ATP.

-

Enzyme Preparation:

-

Use purified V-ATPase or membrane preparations rich in the enzyme.

-

-

Assay Procedure:

-

Incubate the enzyme preparation in an assay buffer containing 10 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 150 mM KCl, and ATP at a suitable concentration.

-

To test for inhibition, include varying concentrations of this compound in the incubation mixture.

-

Stop the reaction after a defined period by adding a quenching solution (e.g., sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

-

The amount of Pi released is proportional to the ATPase activity.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

This compound is a potent and selective inhibitor of the V-ATPase a3 isoform, demonstrating its potential as a lead compound for the development of therapeutics targeting bone diseases such as osteoporosis. While the specific details of its synthesis remain proprietary, the available data on its discovery and biological activity provide a solid foundation for further research and development efforts. The experimental protocols outlined in this guide can be adapted to evaluate similar compounds and to further investigate the therapeutic potential of V-ATPase inhibition.

References

FR-167356: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-167356 is a potent small molecule inhibitor primarily targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. This document provides an in-depth technical overview of the cellular targets and molecular pathways modulated by this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Cellular Targets of this compound

The primary and most extensively characterized cellular target of this compound is p38 mitogen-activated protein kinase (MAPK) , particularly the α isoform . p38 MAPK is a key component of a signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. In addition to its well-established role as a p38 MAPK inhibitor, some studies have indicated that this compound can also inhibit the a3 isoform of vacuolar-type H+-ATPase (V-ATPase) .

Quantitative Data on Target Inhibition

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory constants.

| Target | Inhibitory Constant | Value | Cell/System |

| p38α MAPK | IC50 | 380 nM | Recombinant enzyme |

| Vacuolar H+-ATPase (a3 isoform) | IC50 | 170 - 370 nM | Osteoclast plasma membranes |

| TNF-α Release | IC50 | 160 nM | Human PBMC (LPS-stimulated) |

| IL-1β Release | IC50 | 39 nM | Human PBMC (LPS-stimulated) |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the inhibition of the p38 MAPK signaling pathway. This pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.

Upon activation by cellular stressors or inflammatory cytokines, upstream kinases such as TAK1 and ASK1 (MAP3Ks) phosphorylate and activate MKK3 and MKK6 (MAP2Ks). These MAP2Ks then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.

Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2). The phosphorylation of these substrates ultimately leads to the transcriptional and post-transcriptional regulation of genes involved in inflammation, cell cycle control, and apoptosis.

By inhibiting p38 MAPK, this compound effectively blocks this entire downstream cascade, leading to a potent anti-inflammatory response. This is primarily achieved through the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

p38 MAPK Signaling Pathway Diagram

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against p38α MAPK.

Materials:

-

Recombinant human p38α kinase

-

ATF2 fusion protein (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Phospho-ATF2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.

-

In a 96-well plate, add 25 µL of the diluted this compound or DMSO control to each well.

-

Add 25 µL of recombinant p38α kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 50 µL of a solution containing ATP and ATF2 substrate to each well. The final concentrations should be within the linear range of the assay.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Detect the level of phosphorylated ATF2 using a standard ELISA or Western blot procedure with the phospho-specific antibody.

-

Quantify the signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to measure the inhibitory effect of this compound on the release of TNF-α from stimulated human PBMCs.

Materials:

-

Human PBMCs, isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

96-well cell culture plate

-

Human TNF-α ELISA kit

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted this compound or a DMSO control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding 50 µL of LPS solution (final concentration, e.g., 100 ng/mL) to each well, except for the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant for TNF-α measurement.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Assess cell viability in the remaining cells to rule out cytotoxic effects of the compound.

-

Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a p38 MAPK inhibitor like this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent inhibitor of p38 MAPK, a key signaling node in the inflammatory response. Its ability to suppress the production of pro-inflammatory cytokines underscores its therapeutic potential in a range of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other p38 MAPK inhibitors. Further investigation into its detailed mechanism of action and in vivo efficacy will be crucial for its potential clinical translation.

FR-167356: A Technical Guide to its In Vitro and In Vivo Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-167356 is a potent and selective inhibitor of the vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the acidification of various intracellular compartments and the extracellular space. This document provides a comprehensive technical overview of the in vitro and in vivo studies conducted on this compound, with a focus on its effects on osteoclast function and its potential as an anti-metastatic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the a3 isoform of V-ATPase. This isoform is highly expressed on the ruffled border of osteoclasts, where it plays a critical role in pumping protons into the resorption lacuna, creating the acidic microenvironment necessary for the dissolution of bone mineral and the degradation of the organic matrix. By inhibiting this proton pump, this compound effectively blocks the bone-resorbing activity of osteoclasts.

Quantitative In Vitro Data

The inhibitory activity of this compound against various V-ATPase isoforms has been quantified through a series of in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

| Target Enzyme/Membrane Preparation | IC50 (nM) |

| Osteoclast Plasma Membranes (a3 isoform) | 170[1] |

| Renal Brush Border Membranes | 370[1] |

| Macrophage Microsomes | 220[1] |

In Vitro Studies

Inhibition of Bone Resorption

This compound has demonstrated potent inhibition of bone resorption in in vitro assays. This effect is a direct consequence of its V-ATPase inhibitory activity, which prevents osteoclasts from acidifying the bone surface.

Experimental Protocol: In Vitro Osteoclast Bone Resorption Assay

This protocol outlines a standard method for assessing the effect of this compound on osteoclast-mediated bone resorption.

1. Cell Culture:

- Culture murine bone marrow cells or RAW 264.7 cells in α-MEM supplemented with 10% fetal bovine serum, antibiotics, and macrophage colony-stimulating factor (M-CSF) to induce osteoclast differentiation.

- Plate the cells on bone slices or dentin discs in a 96-well plate.

2. Compound Treatment:

- After osteoclast formation (typically 5-7 days), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

3. Resorption Pit Analysis:

- After a further 48-72 hours of incubation, remove the cells from the bone/dentin slices using sonication or treatment with a 1M NH4OH solution.

- Stain the slices with toluidine blue or hematoxylin to visualize the resorption pits.

- Quantify the resorbed area per slice using image analysis software (e.g., ImageJ).

4. Data Analysis:

- Calculate the percentage of inhibition of bone resorption for each concentration of this compound compared to the vehicle control.

- Determine the IC50 value for the inhibition of bone resorption.

Experimental Workflow: In Vitro Bone Resorption Assay

References

Navigating the Isoform-Specific Inhibition of p38 MAPK: A Technical Guide to Doramapimod (BIRB 796)

For Researchers, Scientists, and Drug Development Professionals

Core Objective: This technical guide provides an in-depth analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, Doramapimod (BIRB 796), with a specific focus on its inhibitory specificity across the four p38 isoforms: α, β, γ, and δ. This document is intended to serve as a comprehensive resource, offering detailed quantitative data, experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Initial Compound Analysis: Preliminary investigation into the compound FR-167356, initially proposed as the subject of this guide, has revealed its primary activity as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase.[1][2] This finding contradicts the premise of its function as a p38 MAPK inhibitor. Consequently, this guide has been redirected to focus on a well-characterized and potent p38 MAPK inhibitor, Doramapimod (BIRB 796), for which extensive isoform specificity data is available.

Introduction to p38 MAPK and Doramapimod (BIRB 796)

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. The four isoforms of p38—α (alpha), β (beta), γ (gamma), and δ (delta)—share a degree of sequence homology but exhibit distinct tissue distribution and substrate specificities, leading to differential roles in cellular processes such as inflammation, apoptosis, and cell cycle regulation.

Doramapimod (BIRB 796) is a highly potent and selective, orally bioavailable inhibitor of the p38 MAPK pathway.[3][4] It belongs to the diaryl urea class of inhibitors and exhibits a unique allosteric binding mechanism.[3][4] This mode of action, which involves binding to a site distinct from the ATP-binding pocket, confers a high degree of selectivity and potency.[3][4]

Quantitative Analysis of Isoform Specificity

The inhibitory activity of Doramapimod (BIRB 796) against the four p38 MAPK isoforms has been quantified through in vitro cell-free kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| p38 Isoform | IC50 (nM) |

| p38α (alpha) | 38[3][4][5][6] |

| p38β (beta) | 65[3][4][5][6] |

| p38γ (gamma) | 200[3][4][5][6] |

| p38δ (delta) | 520[3][4][5][6] |

Table 1: Inhibitory activity (IC50) of Doramapimod (BIRB 796) against p38 MAPK isoforms.

The data clearly indicates that Doramapimod is a pan-p38 inhibitor, with a preference for the p38α and p38β isoforms over the γ and δ isoforms.

Experimental Protocols

The determination of the IC50 values for Doramapimod against the p38 isoforms typically involves a biochemical kinase assay. The following is a generalized protocol representative of such an assay.

In Vitro p38 MAPK Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., Doramapimod) against a specific p38 MAPK isoform.

Materials:

-

Recombinant human p38 MAPK isoform (α, β, γ, or δ)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., ATF2)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

-

Test compound (Doramapimod) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Doramapimod in DMSO. Further dilute in kinase buffer to the desired final concentrations. A DMSO control (vehicle) is essential.

-

Reaction Setup: In a 96-well plate, combine the recombinant p38 kinase, the substrate peptide, and the diluted Doramapimod or DMSO control in the kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. For radioactive assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Termination of Reaction:

-

Radioactive Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Non-Radioactive Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced using a commercial kit that converts ADP to a detectable signal (e.g., luminescence).

-

-

Detection:

-

Radioactive Assay: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Non-Radioactive Assay: Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each concentration of Doramapimod. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for IC50 Determination

References

Methodological & Application

Application Notes and Protocols for p38 MAPK Inhibitors in Cell Culture

Introduction

The p38 MAPK signaling pathway is a crucial transducer of extracellular signals, playing a significant role in cellular responses to stress, inflammation, and other stimuli.[1] This pathway is implicated in a variety of cellular processes including cell growth, differentiation, apoptosis, and cytokine production.[2][3] Dysregulation of the p38 MAPK pathway has been linked to various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[3] p38 MAPK inhibitors are valuable tools for dissecting the role of this pathway in cellular mechanisms and for evaluating potential therapeutic agents.

Mechanism of Action

p38 MAPK inhibitors, such as the pyridinyl imidazole compounds SB203580 and SB202190, are highly specific and potent molecules that target the p38α and p38β isoforms of the kinase.[4] They act by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MAPKAPK-2).[1] This blockade inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), at the translational level.[1]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common p38 MAPK inhibitors in various cell lines and assays. These values can serve as a starting point for determining the optimal concentration of a p38 MAPK inhibitor in your experimental system.

| Inhibitor | Target(s) | IC50 | Cell Line/Assay | Reference |

| Adezmapimod (SB203580) | p38 MAPK | 0.3-0.5 µM | THP-1 cells | [4] |

| SB202190 | p38α/β | 50 nM/100 nM | Cell-free assays | [4] |

| SB203580 | p38 MAPK | 85.1 µM | MDA-MB-231 | [2] |

| SB202190 | p38 MAPK | 46.6 µM | MDA-MB-231 | [2] |

| Pexmetinib | p38 MAPK/Tie-2 | 4 nM/18 nM | HEK-293 cell line | [4] |

| PD 169316 | p38 MAP kinase | 89 nM | N/A | [4] |

| PH-797804 | p38α | 26 nM | Cell-free assay | [4] |

| Neflamapimod (VX-745) | p38α | 10 nM | N/A | [4] |

| SB239063 | p38 MAPKα/β | 44 nM | N/A | [4] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of p38 MAPK inhibitors in cell culture.

Protocol 1: General Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining an adherent mammalian cell line, which can be adapted for various cell types.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[5][6]

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks, plates, or dishes

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in an appropriate volume of complete growth medium and transfer to a T-75 cell culture flask.[7]

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[5][6]

-

Media Change: Change the growth medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.[5] Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at a lower density.

Protocol 2: Treatment of Cells with a p38 MAPK Inhibitor

Materials:

-

Cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

-

p38 MAPK inhibitor stock solution (e.g., dissolved in DMSO)

-

Complete growth medium

Procedure:

-

Cell Seeding: Seed the cells at a predetermined density in culture plates and allow them to adhere overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of the p38 MAPK inhibitor in complete growth medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of the p38 MAPK inhibitor or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Cell Viability Assay (CCK-8 Assay)

This assay measures cell proliferation and viability.

Materials:

-

Cells treated with a p38 MAPK inhibitor in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) solution

Procedure:

-

Add CCK-8 Reagent: After the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.[3]

-

Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Cytokine Production Assay (ELISA)

This protocol is for measuring the concentration of a specific cytokine (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated and control cells

-

ELISA kit for the cytokine of interest

-

Microplate reader

Procedure:

-

Collect Supernatants: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

-

Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kit.[8][9] This typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and points of inhibition.

Experimental Workflow for Studying p38 MAPK Inhibitors

Caption: A typical experimental workflow for evaluating p38 MAPK inhibitors.

References

- 1. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]

- 6. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]

- 7. unco.edu [unco.edu]

- 8. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Application Notes and Protocols for FR-167356 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-167356 is a potent and selective inhibitor of the a3 isoform of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump crucial for the acidification of intracellular compartments and the extracellular microenvironment. In specialized cells like osteoclasts, V-ATPase plays a pivotal role in bone resorption by acidifying the resorption lacuna. Furthermore, V-ATPase activity is implicated in the pathobiology of cancer, particularly in tumor invasion and metastasis, by promoting an acidic tumor microenvironment. These characteristics make this compound a valuable tool for in vivo studies in animal models of diseases characterized by excessive bone resorption, such as osteoporosis, and in cancer models, especially those involving bone metastasis.

These application notes provide detailed protocols for the use of this compound in two key animal models: the B16-F10 murine melanoma bone metastasis model and the ovariectomized (OVX) rat model of osteoporosis.

Mechanism of Action

This compound selectively inhibits the a3 isoform of V-ATPase, which is highly expressed in osteoclasts and some tumor cells.[3] Inhibition of V-ATPase in osteoclasts prevents the secretion of protons at the ruffled border, thereby inhibiting the dissolution of bone mineral and the degradation of the bone matrix.[4] In cancer cells, inhibition of V-ATPase can disrupt the acidic microenvironment necessary for tumor invasion and metastasis.[3]

Signaling Pathway of V-ATPase in Osteoclasts and Bone Metastasis

Caption: Mechanism of this compound action in osteoclasts and tumor cells.

Quantitative Data Summary

| Parameter | Animal Model | This compound Treatment | Result | Reference |

| IC50 | Osteoclast plasma membranes | In vitro | 170 nM | [1][2] |

| Macrophage microsomes | In vitro | 220 nM | [1][2] | |

| Renal brush border membranes | In vitro | 370 nM | [1][2] | |

| Bone Metastasis | B16-F10 Melanoma (Mouse) | 200 mg/kg, p.o., daily for 10 days | Reduced bone metastasis | [5] |

| Bone Loss Prevention | Ovariectomized (OVX) Rat | 5-10 mg/kg/day, p.o., for 6 months (data for similar V-ATPase inhibitor SB 242784) | Prevented bone loss, comparable to estrogen | [1][2] |

Experimental Protocols

B16-F10 Murine Melanoma Bone Metastasis Model

This model is used to evaluate the efficacy of this compound in inhibiting cancer metastasis to the bone.

Materials:

-

This compound

-

B16-F10 murine melanoma cell line

-

C57BL/6 mice (6-8 weeks old, male)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Anesthetic agent (e.g., isoflurane)

-

Bioluminescence imaging system and substrate (if using luciferase-expressing cells)

Experimental Workflow:

Caption: Workflow for the B16-F10 bone metastasis model.

Protocol:

-

Cell Culture: Culture B16-F10 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

-

Intracardiac Injection: Anesthetize C57BL/6 mice. Inject 100 µL of the cell suspension (1 x 10^5 cells) into the left ventricle of the heart.[6]

-

Group Allocation: Randomly divide the mice into a control group (vehicle) and a treatment group (this compound).

-

Treatment: Begin treatment the day after tumor cell injection. Administer this compound orally at a dose of 200 mg/kg daily for 10 days.[5]

-

Monitoring: Monitor tumor burden and metastasis development using a bioluminescence imaging system at regular intervals.[7]

-

Endpoint and Analysis: At the end of the study (e.g., day 10 or when control animals show signs of significant tumor burden), euthanize the mice. Collect bones (e.g., femurs, tibias) and other organs for histological analysis and/or micro-computed tomography (µCT) to quantify metastatic lesions.

Ovariectomized (OVX) Rat Model of Osteoporosis

This model is used to evaluate the efficacy of this compound in preventing estrogen deficiency-induced bone loss. This protocol is based on the successful application of a similar V-ATPase inhibitor, SB 242784, in this model.[1][2]

Materials:

-

This compound

-

Sprague-Dawley or Wistar rats (female, 6 months old)

-

Anesthetic agent (e.g., ketamine/xylazine)

-

Surgical instruments

-

Suture materials

-

Bone densitometer (e.g., DEXA)

-

Micro-computed tomography (µCT) scanner

Experimental Workflow:

Caption: Workflow for the ovariectomized (OVX) rat model.

Protocol:

-

Animal Selection and Acclimatization: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[4] Allow them to acclimatize to the housing conditions for at least one week.

-

Ovariectomy: Anesthetize the rats. Perform bilateral ovariectomy through a dorsal midline incision. A sham operation (laparotomy without removal of ovaries) should be performed on the control group.

-

Group Allocation: Divide the animals into three groups:

-

Sham-operated + Vehicle

-

Ovariectomized (OVX) + Vehicle

-

Ovariectomized (OVX) + this compound

-

-

Treatment: Begin treatment immediately after surgery. Administer this compound orally via gavage at a dose of 5-10 mg/kg daily. The treatment duration can be up to 6 months.[1][2]

-

Monitoring: Monitor body weight and general health of the animals regularly.

-

Endpoint and Analysis: At the end of the treatment period, euthanize the rats.

-

Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).

-

Micro-computed Tomography (µCT): Analyze the trabecular bone microarchitecture of the tibia or femur.

-

Histomorphometry: Perform histological analysis of bone sections to assess cellular and structural changes.

-

Biochemical Markers: Analyze serum or urine for markers of bone turnover (e.g., CTX-I, P1NP).

-

Pharmacokinetics and Toxicity

Limited publicly available data exists for the pharmacokinetics and toxicity of this compound. Researchers should perform their own preliminary studies to determine the optimal dosage and to assess for any potential toxicity in their specific animal model and experimental conditions. General pharmacokinetic and toxicity study designs are outlined below.

| Parameter | Description |

| Pharmacokinetics | |

| Administration Routes | Intravenous (i.v.) and oral (p.o.) to determine bioavailability. |

| Sampling | Serial blood sampling at various time points post-administration. |

| Analysis | LC-MS/MS analysis of plasma to determine concentration of this compound. |

| Key Parameters | Half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and bioavailability (F%). |

| Toxicity | |

| Acute Toxicity | Single high dose administration to determine LD50 and identify immediate adverse effects. |

| Sub-chronic Toxicity | Repeated dosing over a period of 28 or 90 days to identify target organ toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL). |

| Parameters Monitored | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs. |

Conclusion

This compound is a promising pharmacological tool for investigating the role of V-ATPase in bone biology and cancer. The protocols outlined in these application notes provide a framework for utilizing this compound in relevant animal models of bone metastasis and osteoporosis. Researchers should adapt these protocols to their specific experimental needs and conduct appropriate preliminary studies to ensure the validity and reproducibility of their results.

References

- 1. A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective inhibitor of the osteoclastic V-H(+)-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silencing of Atp6v1c1 Prevents Breast Cancer Growth and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRI detection of early bone metastases in B16 mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for FR-167356 and RG7356

Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is a synthesis of available preclinical and clinical data and should not be interpreted as medical advice.

Initial searches for "FR-167356" revealed information on a preclinical compound with this designation. However, queries related to clinical dosage and administration guidelines predominantly yielded results for a different investigational drug, RG7356 . To provide a comprehensive overview, this document addresses both compounds, with a focus on the clinically evaluated RG7356 due to the availability of human trial data.

Part 1: this compound (Preclinical Compound)

This compound is identified as a specific inhibitor of the a3 isoform of vacuolar type H⁺-ATPase (V-ATPase).[1][2] Its primary application in research appears to be related to its potential in reducing bone metastasis.[1][2]

Quantitative Data Summary

| Parameter | Value | Target | Source |

| IC50 | 170 nM | Osteoclast plasma membranes | [1][2] |

| IC50 | 370 nM | Renal brush border membranes | [1][2] |

| IC50 | 220 nM | Macrophage microsomes | [1][2] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the provided information. However, based on its known mechanism of action, a general protocol for an in vitro enzyme inhibition assay can be outlined.

Protocol: V-ATPase Inhibition Assay

-

Preparation of Microsomes: Isolate microsomes from the target cells (e.g., osteoclasts, macrophages) using standard differential centrifugation techniques.

-

V-ATPase Activity Measurement: Assay V-ATPase activity by measuring ATP hydrolysis. This can be done by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).

-

Inhibition with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound to test a range of concentrations.

-

Pre-incubate the microsomal preparation with the different concentrations of this compound for a specified period.

-

Initiate the V-ATPase reaction by adding ATP.

-

After a defined incubation time, stop the reaction and measure the amount of Pi produced.

-

-

Data Analysis:

-

Calculate the percentage of V-ATPase inhibition for each concentration of this compound compared to a vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Signaling Pathway Diagram

References

Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation using FR-167356

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective p38 MAPK inhibitor, FR-167356, to study the inhibition of p38 phosphorylation by Western blot. This document outlines the necessary steps for sample preparation, immunoblotting, and data analysis to effectively assess the impact of this compound on the p38 signaling pathway.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are crucial in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] The activation of the p38 MAPK pathway, primarily through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182), is implicated in a range of cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Dysregulation of this pathway is associated with numerous diseases, making it a key target for therapeutic intervention.[1] this compound is a potent and selective inhibitor of p38α and p38β MAP kinases.

Western blotting is a widely used technique to detect specific proteins in a sample.[3] In this context, it is used to measure the levels of phosphorylated p38 (p-p38), providing a direct assessment of the pathway's activation state and the efficacy of inhibitors like this compound.

Data Presentation

Quantitative data from Western blot analysis should be summarized for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-p38 band should be normalized to the total p38 band and then to a loading control (e.g., GAPDH, β-actin).

Table 1: Representative Dose-Response Effect of this compound on p38 Phosphorylation

| This compound Concentration (nM) | Normalized p-p38 Intensity (Arbitrary Units) | % Inhibition of p38 Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0% |

| 1 | 0.88 | 12% |

| 10 | 0.65 | 35% |

| 50 | 0.32 | 68% |

| 100 | 0.15 | 85% |

| 500 | 0.07 | 93% |

Note: This data is representative. Researchers should generate their own data for specific cell lines and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for the Western blot analysis.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of p-p38.

Experimental Protocols

Reagents and Buffers

-

This compound: Prepare a stock solution in DMSO.

-

p38 Activator (e.g., Anisomycin, UV, LPS): Prepare according to manufacturer's instructions.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer (e.g., RIPA buffer): Supplement with protease and phosphatase inhibitor cocktails immediately before use.

-

Protein Assay Reagent: BCA or Bradford.

-

Laemmli Sample Buffer (4x).

-

Tris-Buffered Saline with Tween 20 (TBST): 0.1% Tween 20 in TBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST. For phospho-antibodies, BSA is often recommended to reduce background.[4][5]

-

Primary Antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182).

-

Rabbit or mouse anti-total p38 MAPK.

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate.

Detailed Methodology

1. Cell Culture and Treatment a. Plate cells at an appropriate density and allow them to adhere overnight. b. To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours if necessary.[4] c. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.[1] d. Stimulate the cells with a known p38 activator (e.g., 25 µg/ml Anisomycin for 30 minutes) to induce p38 phosphorylation.[1][6] Include unstimulated and vehicle-only controls.

2. Cell Lysis and Protein Extraction a. Aspirate the culture medium and wash cells twice with ice-cold PBS.[4] b. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1][4] c. Incubate on ice for 30 minutes, vortexing occasionally.[1] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4] e. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.[1]

4. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate.[1] c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]

5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).[4][7] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1] b. Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[1][4] c. Wash the membrane three times for 5-10 minutes each with TBST.[4] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[1] e. Wash the membrane three times for 10 minutes each with TBST.[1]

7. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane.[1] b. Capture the chemiluminescent signal using an imaging system.[1] c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and/or a loading control.[8] d. Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]

- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes: FR-167356 ELISA for Cytokine Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-167356 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2][3] The p38 MAPK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, lipopolysaccharides (LPS), and other stimuli, leading to the transcriptional and translational regulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2][3] By inhibiting p38 MAPK, this compound can effectively reduce the production of these and other pro-inflammatory mediators, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

This document provides detailed application notes and a comprehensive protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the in vitro effects of this compound on cytokine production in relevant cell-based models.

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK signaling pathway plays a crucial role in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates a range of downstream targets, including transcription factors (e.g., ATF-2, MEF2C) and other kinases (e.g., MK2).[1] This cascade of events leads to the increased expression and release of pro-inflammatory cytokines. This compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation and activation, thereby inhibiting the downstream signaling events that lead to cytokine production.

Data Presentation: Expected Effects of p38 MAPK Inhibition on Cytokine Production

| Cytokine | Stimulus | Expected Effect of this compound | Reference (using other p38 MAPK inhibitors) |

| TNF-α | LPS | Significant Inhibition | [3][4] |

| IL-1β | LPS | Significant Inhibition | [5] |

| IL-6 | LPS | Inhibition (may be cell-type dependent) | [3] |

| IL-8 | LPS | Inhibition | [6] |

Experimental Protocol: In Vitro Cytokine Production and Measurement by ELISA

This protocol outlines a general procedure for treating a relevant cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs) with this compound, stimulating cytokine production with LPS, and subsequently measuring the concentration of secreted cytokines using a sandwich ELISA.

Materials and Reagents

-

Cell Line: RAW 264.7 macrophages or freshly isolated human PBMCs.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.

-

Lipopolysaccharide (LPS): From E. coli O111:B4 or other suitable serotypes. Prepare a stock solution in sterile PBS.

-

ELISA Kit: Specific for the cytokine of interest (e.g., mouse TNF-α, human IL-1β).

-

Reagents for ELISA: Coating buffer, wash buffer, assay diluent, TMB substrate, stop solution (as per ELISA kit instructions).

-

Equipment: 96-well cell culture plates, 96-well ELISA plates, multichannel pipettes, plate reader.

Experimental Workflow

References

- 1. Deletion of p38 MAPK in macrophages ameliorates peritoneal fibrosis and inflammation in peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketamine suppresses proinflammatory cytokine production in human whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FR-167356 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-167356 is a small molecule inhibitor that has been primarily characterized as a potent inhibitor of vacuolar H+-ATPase. However, the broader kinome screening and its structural features suggest potential activity against other kinases, including the mitogen-activated protein kinase (MAPK) family. The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for therapeutic intervention in a range of diseases.

These application notes provide a comprehensive protocol for evaluating the inhibitory activity of this compound, and other compounds, against p38 MAP kinase. The provided methodologies are based on established in vitro kinase assay principles and can be adapted for various detection formats.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a crucial pathway that mediates cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. The core of this pathway is a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself. Upon activation, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a variety of cellular responses such as inflammation, apoptosis, and cell cycle regulation.

Caption: The p38 MAP kinase signaling pathway and the putative inhibitory action of this compound.

Quantitative Data Summary

| Inhibitor | Target(s) | IC50 (nM) |

| SB203580 | p38α/β | 50/500 |

| SB202190 | p38α/β | 50/100[1] |

| Neflamapimod (VX-745) | p38α | 10[2] |

| Pamapimod (R-1503) | p38α/β | 14/480[2] |

| Losmapimod | p38α/β | pKi 8.1/7.6[2] |

| SB239063 | p38α/β | 44[2] |

| Pexmetinib | p38 MAPK/Tie-2 | 4/18[2] |

| SD0006 | p38α/β | 16/677[2] |

Experimental Protocols

In Vitro p38α MAP Kinase Assay Protocol

This protocol is designed for a 96-well plate format and utilizes a luminescence-based ADP detection assay, a common and robust method for measuring kinase activity.

Materials and Reagents:

-

Recombinant human p38α (MAPK14)

-

p38 MAP Kinase Substrate (e.g., ATF2, MEF2C, or a synthetic peptide)

-

This compound and control inhibitors (e.g., SB203580)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well white opaque plates

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Experimental workflow for the in vitro p38 MAP kinase assay.

Detailed Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in the kinase assay buffer. A typical starting concentration for a new compound might be 100 µM, with 10-point, 3-fold serial dilutions.

-

Enzyme and Substrate/ATP Mix Preparation:

-

Dilute the recombinant p38α enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Prepare a 2X substrate/ATP mix in the kinase assay buffer. The final concentration of ATP should be at or near its Km for p38α, and the substrate concentration should be optimized for the best signal-to-background ratio.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted inhibitor or vehicle (as a control) to the wells of a 96-well plate.

-

Add 10 µL of the diluted p38α enzyme to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to each well. The final reaction volume will be 25 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-